A Technical Guide to the Chemical Properties and Synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide Hydrochloride
A Technical Guide to the Chemical Properties and Synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide Hydrochloride
Abstract: This document provides an in-depth technical examination of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride, a molecule incorporating the biologically significant cinnamoyl scaffold. The cinnamoyl moiety is a constituent of numerous natural products and synthetic compounds with demonstrated therapeutic potential, including anti-inflammatory and antiproliferative activities.[1][2][3] This guide is structured for researchers and drug development professionals, offering a comprehensive overview of the compound's chemical identity, a robust and logically justified protocol for its synthesis, and the analytical methodologies required for its structural verification. The causality behind experimental design, from precursor selection to purification and characterization, is emphasized to provide a field-proven and reproducible framework.
Chemical Identity and Physicochemical Properties
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is characterized by a terminal primary amine, an amide linkage, and a phenylprop-2-enoyl (cinnamoyl) group. The hydrochloride salt form enhances its stability and potential for aqueous solubility.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1607781-85-0 | [4][5] |
| Molecular Formula | C12H17ClN2O | [4][5] |
| Molecular Weight | 240.73 g/mol | [5] |
| IUPAC Name | N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride | |
| SMILES | O=C(NCCCN)/C=C/C1=CC=CC=C1.[H]Cl | [5] |
| Physical Form | Assumed to be a powder or crystalline solid | |
| Solubility | Data not explicitly available; expected to have some solubility in water and polar organic solvents like methanol or DMSO. | |
| Melting Point | Data not explicitly available. |
Synthesis and Mechanistic Rationale
The synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is most logically achieved through a multi-step process involving the coupling of a cinnamoyl precursor with a selectively protected diamine, followed by deprotection and salt formation. This strategy ensures regioselectivity and high purity of the final product.
Retrosynthetic Analysis & Strategy
The primary challenge in this synthesis is the presence of two nucleophilic amine groups in the 1,3-diaminopropane starting material. A direct reaction with cinnamoyl chloride would lead to a mixture of mono-acylated, di-acylated, and unreacted products, complicating purification. Therefore, a protection-coupling-deprotection strategy is superior. The retrosynthetic analysis involves disconnecting the amide bond to yield cinnamoyl chloride and mono-protected 1,3-diaminopropane.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of Cinnamoyl Chloride
This procedure converts cinnamic acid to its more reactive acyl chloride derivative.[6][7]
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Materials : Cinnamic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), magnetic stirrer, round-bottom flask, reflux condenser, heating mantle.
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Methodology :
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Suspend cinnamic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
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Cool the flask in an ice bath. Add thionyl chloride (1.5 eq) dropwise over 30 minutes. Causality : This dropwise addition under cold conditions is crucial to control the exothermic reaction and minimize side-product formation.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude cinnamoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification due to its reactivity.
-
Protocol 2.3.2: Amide Coupling Reaction
This step forms the core amide bond via a nucleophilic addition-elimination mechanism.[8]
-
Materials : Cinnamoyl chloride, N-Boc-1,3-propanediamine, triethylamine (TEA), anhydrous dichloromethane (DCM), magnetic stirrer, round-bottom flask, dropping funnel.
-
Methodology :
-
Dissolve N-Boc-1,3-propanediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask and cool in an ice bath. Causality : Triethylamine is a non-nucleophilic organic base used to quench the HCl byproduct generated during the acylation. This prevents the HCl from protonating the free amine of the starting material, which would render it unreactive.
-
Dissolve the crude cinnamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the cinnamoyl chloride solution dropwise to the cooled amine solution over 30-45 minutes.
-
After addition, remove the ice bath and stir the reaction at room temperature overnight.
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (N-Boc protected intermediate) by column chromatography on silica gel.
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Protocol 2.3.3: Boc Deprotection and Hydrochloride Salt Formation
This final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt.[9][10]
-
Materials : Purified N-Boc protected intermediate, 4M HCl in 1,4-dioxane, diethyl ether, magnetic stirrer, round-bottom flask.
-
Methodology :
-
Dissolve the purified intermediate (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Causality : The strong acidic conditions cleave the acid-labile Boc group, releasing isobutylene and CO₂ gas and exposing the primary amine. The chloride counter-ion from the HCl then forms the salt with the newly freed amine and the existing tertiary amine.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride.
-
Analytical Characterization
Structural confirmation of the synthesized compound is a self-validating step, essential for confirming the success of the preceding protocols. The following spectroscopic methods are standard for this purpose.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Expected Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.2 | Broad Triplet | 1H | Amide NH |
| ~ 8.1 - 7.8 | Broad Singlet | 3H | Primary Amine NH₃ ⁺ |
| ~ 7.6 - 7.3 | Multiplet | 5H | Aromatic CH |
| ~ 7.2 | Doublet | 1H | Cinnamic CH =CH-CO |
| ~ 6.8 | Doublet | 1H | Cinnamic CH=CH -CO |
| ~ 3.3 | Quartet | 2H | -CO-NH-CH₂ - |
| ~ 2.9 | Triplet | 2H | -CH₂ -NH₃⁺ |
| ~ 1.8 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Table 3: Predicted FT-IR Characteristic Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3200 - 2800 | Broad, Strong | N-H stretch (Amine salt & Amide) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1625 | Medium | C=C stretch (Alkenyl) |
| ~ 1540 | Strong | N-H bend (Amide II) |
Mass Spectrometry (MS): Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺.
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Expected [M+H]⁺ for C₁₂H₁₆N₂O : m/z 205.13
Potential Biological Significance
While specific bioactivity data for N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is not widely published, its core structure is highly relevant in medicinal chemistry.
-
Antiproliferative and Antitubulin Activity : Many cinnamoyl-amide derivatives have demonstrated potent activity against cancer cell lines.[2] Some act as antitubulin agents, disrupting microtubule dynamics, which is a validated anticancer mechanism.[2]
-
Anti-inflammatory Properties : The cinnamoyl scaffold is present in compounds that inhibit key inflammatory pathways, such as the NF-κB pathway.[1]
-
Tranilast Analogue : The molecule shares structural similarities with the approved antiallergic and antifibrotic drug Tranilast (Rizaben®), which is a cinnamoyl anthranilate derivative.[2] This suggests potential applications in modulating immune responses or fibrotic conditions.
Given these precedents, N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride represents a valuable molecule for screening in drug discovery programs targeting cancer, inflammation, and fibrotic diseases. The terminal primary amine also offers a convenient handle for further chemical modification or conjugation to other molecules or delivery systems.
References
-
N-(3-Aminopropyl)-3-phenylprop-2-enamide hydrochloride | 1607781-85-0 | C12H17ClN2O. Appchem. [Link]
-
Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. National Center for Biotechnology Information. [Link]
-
The SYnthesis of Cinnamoyl Chloride. J-STAGE. [Link]
- CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
- CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
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Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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(PDF) Biological Activities of Natural Products. ResearchGate. [Link]
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